5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Overview
Description
The compound “5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also contains a dimethylaminoethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic features of thiadiazoles, along with the properties imparted by the dimethylaminoethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the dimethylaminoethyl group. It might undergo reactions typical of these functional groups .Scientific Research Applications
Synthesis of 1,3,4-Thiadiazol Derivatives
The compound "5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine" and its derivatives are involved in various synthesis processes. For instance, ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a structurally related compound, is transformed into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates when treated with aromatic amines or monosubstituted hydrazines, indicating its utility in creating a variety of biologically significant compounds (Albreht, Uršič, Svete, & Stanovnik, 2009).
Crystal Structure Analysis
The crystal structure of a closely related compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, was determined through X-ray diffraction, revealing a planar molecular structure with a dihedral angle between the thiadiazole and phenyl rings of 8.9°. The molecule consists of thiadiazole and phenyl rings, with dimethylamine N(CH3)2 and amine NH2 groups attached, demonstrating the potential for molecular interaction and structural diversity in derivatives of 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine (Malinovskii, Rusu, Barba, Krimer, & Lipkowski, 2000).
Chemical Reactions and Properties
Reaction with Ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate
A related compound, when reacted with ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and primary amines, regioselectively forms 1-alkyl-4-imidazolecarboxylates. This reaction demonstrates the compound's reactivity and potential for creating a range of chemical entities with potential pharmacological applications (Helal & Lucas, 2002).
Biological and Pharmacological Aspects
Synthesis of Adamantane-1,3,4-Thiadiazole Hybrid Derivatives
Adamantane-1,3,4-thiadiazole hybrid derivatives were synthesized and structurally analyzed at low temperatures. The orientations of the amino groups varied in non-halogenated structures, and intra- and intermolecular interactions were characterized based on the quantum theory of atoms-in-molecules (QTAIM) approach. These compounds showed significant roles in the stabilization of their crystal structures, indicating the potential biological and pharmacological significance of 1,3,4-thiadiazole derivatives (El-Emam et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[2-(dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-10(2)4-3-5-8-9-6(7)11-5/h3-4H2,1-2H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQWVVCJYSVFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651066 | |
Record name | 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
14068-78-1 | |
Record name | 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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